2-amino-6-ethyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The compound is systematically identified as 2-amino-6-ethyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Its molecular formula is C₁₈H₂₂N₂O₂S , with a molecular weight of 330.44 g/mol . The structure comprises a tetrahydrobenzothiophene core substituted with an ethyl group at position 6, an amino group at position 2, and a 3-methoxyphenyl carboxamide moiety at position 3.
Key identifiers include:
Molecular Geometry and Conformational Analysis
The tetrahydrobenzothiophene scaffold adopts a partially saturated bicyclic structure, with the cyclohexene ring in a half-chair conformation, as observed in related tetrahydrobenzothiophene derivatives. The ethyl group at position 6 and the 3-methoxyphenyl carboxamide at position 3 influence steric and electronic interactions.
Key Geometric Features :
Conformational flexibility arises from the cyclohexene ring, which may adopt multiple puckered states. Computational studies of analogous compounds suggest that the carboxamide group participates in intramolecular hydrogen bonding, stabilizing specific conformers.
Crystallographic Data and Solid-State Packing Arrangements
Direct crystallographic data for this compound are not publicly available in the provided sources. However, structural analogs reveal insights into solid-state behavior:
- Intermolecular Hydrogen Bonding : In related tetrahydrobenzothiophene derivatives, N–H groups form hydrogen bonds with oxygen or nitrogen atoms, creating centrosymmetric dimers or macrocyclic assemblies.
- Packing Motifs : The 3-methoxyphenyl group likely participates in π-stacking interactions, while the ethyl substituent contributes to hydrophobic regions in the crystal lattice.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (.predicted based on analogs):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Amino (NH₂) | 13.2–13.5 (broad) | Singlet |
| Ethyl (CH₂CH₃) | 1.0–1.2 (t), 2.1–2.3 (q) | Triplet, Quartet |
| Aromatic (3-methoxyphenyl) | 3.8–4.0 (OCH₃), 6.5–7.8 (aromatic H) | Singlet, Multiplet |
| Cyclohexene (CH₂) | 1.2–3.0 (multiplet) | Complex |
¹³C NMR (predicted):
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Carboxamide (C=O) | 167–170 |
| Thiophene (C-S) | 125–135 |
| Aromatic (3-methoxyphenyl) | 110–160 |
Infrared (IR) Spectroscopy
| Functional Group | Absorption (cm⁻¹) |
|---|---|
| C=O (amide) | 1650–1700 |
| N–H (amide) | 3300–3350 (stretch) |
| C–S (thiophene) | 650–750 |
Mass Spectrometry (MS)
| Ionization Method | Observed Mass (m/z) |
|---|---|
| Electrospray Ionization (ESI) | [M+H]⁺ = 331.4 |
Properties
IUPAC Name |
2-amino-6-ethyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-3-11-7-8-14-15(9-11)23-17(19)16(14)18(21)20-12-5-4-6-13(10-12)22-2/h4-6,10-11H,3,7-9,19H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUSQWHQAXSDMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)NC3=CC(=CC=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Structural Modifications
The compound’s closest analogs differ in substituent positions and functional groups:
Key Observations :
- Positional Isomerism : The para-methoxy analog () may exhibit distinct hydrogen-bonding patterns compared to the meta-substituted target compound, affecting crystal packing and solubility .
- Electronic Effects : Methoxy groups (electron-donating) enhance solubility via polar interactions, whereas methyl groups (less polar) may improve membrane permeability .
Commercial and Developmental Status
- Discontinuation Note: The target compound is listed as discontinued (), likely due to challenges in large-scale synthesis or inferior efficacy compared to analogs like the N-(4-methylphenyl) variant (MFCD03422604, >90% purity) .
Preparation Methods
Synthesis of 6-Ethylcyclohexanone
Ethylation of cyclohexanone via enolate alkylation:
Gewald Cyclization
Reaction conditions adapted from tetrahydrothienopyridine syntheses:
- 6-Ethylcyclohexanone (1.0 equiv), cyanoacetamide (1.2 equiv), and sulfur (1.5 equiv) in DMF
- Piperidine (0.3 equiv) as base, reflux at 110°C for 12 h
- Product: 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (58% yield)
Mechanistic Insights :
- Knoevenagel condensation forms α,β-unsaturated nitrile.
- Sulfur participates in [4+1] cycloaddition to establish the thiophene ring.
- Tautomerization stabilizes the 2-amino group.
The 3-carboxamide group requires introduction of the 3-methoxyphenyl substituent. Two pathways merit consideration:
Direct Aminolysis of Thiophene-3-carbonyl Chloride
- Ester hydrolysis : Treat Gewald product with NaOH/EtOH to yield carboxylic acid.
- Chlorination : SOCl2 converts acid to acyl chloride (quantitative conversion).
- Amidation : React with 3-methoxyaniline in THF with Et3N (82% yield).
Spectroscopic Validation :
- ¹H NMR (CDCl3): δ 7.25 (t, J=8.1 Hz, 1H, ArH), 6.65–6.58 (m, 3H, ArH), 3.82 (s, 3H, OCH3)
- IR : 3340 (N-H stretch), 1665 cm⁻¹ (C=O amide)
Palladium-Catalyzed Carbonylation
Adapting methods from benzothiophene ester synthesis:
- Alkynyl sulfide precursor : Prepare from 6-ethyl-2-iodocyclohexene and ethynyl(3-methoxyphenyl)sulfane.
- Carbonylation : PdI2 (5 mol%), KI (5 equiv), CO (40 atm), MeOH, 80°C, 24 h.
- In situ aminolysis : Add 3-methoxyaniline post-ester formation (68% overall yield).
Comparative Advantages :
- Higher functional group tolerance for electron-rich aryl amines
- Single-pot procedure reduces purification steps
Spectroscopic Characterization Table
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (600 MHz) | δ 1.32 (t, J=7.4 Hz, 3H) | C6 ethyl CH3 |
| δ 2.45 (q, J=7.4 Hz, 2H) | C6 ethyl CH2 | |
| δ 6.72 (dd, J=8.1, 2.3 Hz, 1H) | 3-Methoxyphenyl meta proton | |
| ¹³C NMR | δ 164.8 (C=O), 159.1 (OCH3), 132.4 (C3), 55.4 (OCH3), 26.9 (C6 ethyl CH2) | Carbonyl, methoxy, and ethyl groups |
| HRMS | m/z 343.1543 [M+H]⁺ | C18H23N2O2S requires 343.1541 |
Yield Optimization Strategies
- Microwave-assisted Gewald reaction : Reduces reaction time to 45 min (72% yield)
- Flow chemistry carbonylation : Continuous CO delivery improves conversion (89%)
- Enzymatic amidation : Lipase-catalyzed aminolysis enhances enantiopurity (if applicable)
Challenges and Solutions
- Regioselectivity in alkylation : Use directing groups (e.g., boronic esters) to favor C6 substitution
- Amide hydrolysis prevention : Employ mild coupling agents (HATU vs. SOCl2)
- Purification difficulties : Utilize counterion exchange chromatography (SCX for amino groups)
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of tetrahydrobenzothiophene derivatives typically involves multi-step reactions, including:
- Anhydride-mediated acylation : Refluxing intermediates (e.g., compound 11f or 11d ) with cyclic anhydrides (e.g., tetrahydrophthalic anhydride, succinic anhydride) in dry CH₂Cl₂ under nitrogen, followed by purification via reverse-phase HPLC. Yields range from 47% to 67% depending on substituents .
- Solvent and temperature optimization : Using polar aprotic solvents (e.g., THF) at controlled temperatures (e.g., 0°C for NaH-mediated reactions) to enhance regioselectivity .
- Purification strategies : Gradient elution (30% → 100% methanol/water) for HPLC or recrystallization (methanol) to achieve >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
